![molecular formula C23H28N2O4 B11172872 N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11172872.png)
N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound. It belongs to the class of pyrrolidine carboxamides, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,4-dimethoxybenzaldehyde, benzylamine, and isopropylamine. The key steps could involve:
Condensation Reaction: Combining 2,4-dimethoxybenzaldehyde with benzylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with isopropylamine to form the pyrrolidine ring.
Amidation: The final step involves the formation of the carboxamide group through amidation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular pathways to exert its effects. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxo-N-(methyl)pyrrolidine-3-carboxamide
- N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxo-N-(ethyl)pyrrolidine-3-carboxamide
Uniqueness
N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide may have unique properties due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to its methyl or ethyl analogs.
Properties
Molecular Formula |
C23H28N2O4 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-benzyl-1-(2,4-dimethoxyphenyl)-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H28N2O4/c1-16(2)24(14-17-8-6-5-7-9-17)23(27)18-12-22(26)25(15-18)20-11-10-19(28-3)13-21(20)29-4/h5-11,13,16,18H,12,14-15H2,1-4H3 |
InChI Key |
RGMZDDDGAPTKKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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